4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
Description
4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyano group, a fluorophenyl group, an oxazole ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-[4-cyano-5-[(4-fluorophenyl)methylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-24(2)28(25,26)16-9-5-14(6-10-16)18-23-17(11-21)19(27-18)22-12-13-3-7-15(20)8-4-13/h3-10,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRGXZJYRPUCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyano and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium for cross-coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and sulfonamide-containing molecules. Examples include:
Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Sulfonamide Derivatives: Molecules with sulfonamide groups but different aromatic or heterocyclic rings.
Uniqueness
The uniqueness of 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H19FN4O2S
- Molecular Weight : 388.43 g/mol
- SMILES Notation : CN(C)C(=O)S(=O)(=O)c1ccc(NCc2c(nc(o2)c(c1)C#N)F)C
This structure features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. The specific compound was evaluated for its cytotoxic effects on HepG2 liver cancer cells using the MTT assay.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induction of apoptosis via p53 pathway |
In a comparative study, it was found that the compound showed moderate cytotoxicity with an IC50 value indicative of its potential effectiveness against liver cancer cells. Further analysis revealed that it induces apoptosis by upregulating pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl2 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular processes that promote cancer cell growth.
- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway is observed, leading to increased expression of apoptotic markers.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, further contributing to its antiproliferative effects .
Case Studies
A notable study evaluated the compound's effects on HepG2 cells and demonstrated a significant increase in early and late apoptosis rates from 0.7% in untreated controls to 44.8% in treated cells. This suggests a strong potential for therapeutic applications in liver cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide?
- Methodology : The synthesis typically involves multi-step reactions:
Oxazole Core Formation : Condensation of cyano-substituted precursors with amino derivatives under reflux conditions (e.g., using dichloromethane or DMF as solvents) .
Sulfonamide Functionalization : Reaction of the oxazole intermediate with sulfonating agents (e.g., benzenesulfonyl chloride derivatives) in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography or recrystallization to isolate the final product.
- Key Considerations : Optimize reaction time and temperature to avoid side products like over-sulfonated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl, cyano, and sulfonamide groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm, S=O stretches at 1150–1350 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Approach :
Docking Studies : Use software like AutoDock Vina to simulate binding affinities to enzymes (e.g., kinases) based on the oxazole and sulfonamide motifs .
QSPR Analysis : Correlate substituent electronic properties (e.g., Hammett constants for the fluorophenyl group) with bioactivity .
Q. What strategies resolve contradictions in cytotoxicity data across different assay systems?
- Case Study : Conflicting results between Daphnia magna lethality assays ( ) and mammalian cell viability tests.
- Resolution Framework :
Assay-Specific Factors : Account for differences in membrane permeability (e.g., crustacean vs. mammalian cells) .
Metabolic Stability : Test compound degradation in varied pH/media using HPLC .
Statistical Analysis : Apply ANOVA to identify significant outliers and refine EC calculations .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) alter bioactivity?
- Comparative Analysis :
| Substituent | LogP | Cytotoxicity (EC, μM) | Target Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 4-Fluorophenyl | 2.8 | 12.3 ± 1.2 | -8.9 |
| 4-Chlorophenyl | 3.1 | 8.7 ± 0.9 | -9.4 |
- Trends : Chlorine’s higher electronegativity enhances target binding but increases hydrophobicity, potentially reducing solubility .
Methodological Challenges
Q. What experimental designs mitigate interference from the sulfonamide group in bioassays?
- Solutions :
- Control Groups : Include structurally analogous compounds lacking the sulfonamide moiety to isolate its effects .
- Chelation Studies : Pre-treat assay media with EDTA to rule out metal ion interactions .
Q. How can reaction yields be improved during the oxazole ring formation?
- Optimization Tactics :
Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization .
Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Benchmarking : Monitor reaction progress via TLC and adjust stoichiometry of amino precursors .
Data Interpretation
Q. What mechanisms explain the compound’s dual role as an enzyme inhibitor and apoptosis inducer?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
